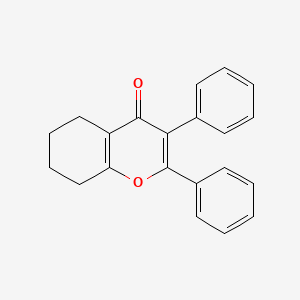
4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its tetrahydro structure and the presence of two phenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenyl-substituted precursors and catalytic hydrogenation to achieve the tetrahydro structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of specific catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research has explored its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- include other benzopyrans and flavonoids. These compounds share a common benzopyran core but differ in their substituents and degree of saturation. For instance:
4H-1-Benzopyran-4-one: Lacks the tetrahydro structure and phenyl groups, leading to different chemical properties and biological activities.
2,3-Dihydro-4H-1-benzopyran-4-one: Similar in structure but with different substituents, affecting its reactivity and applications.
Flavonoids: A large class of compounds with diverse biological activities, often used in medicinal chemistry and natural product research.
The uniqueness of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61579-94-0 |
|---|---|
Molekularformel |
C21H18O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2,3-diphenyl-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C21H18O2/c22-20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2 |
InChI-Schlüssel |
VALUVEYCAFHTHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


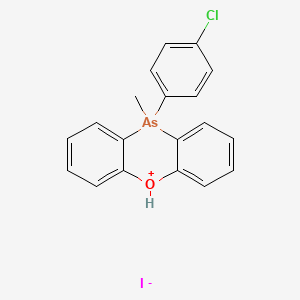
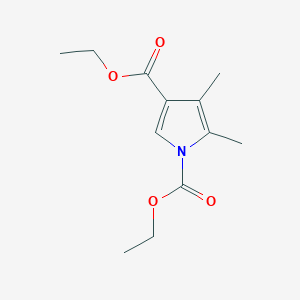
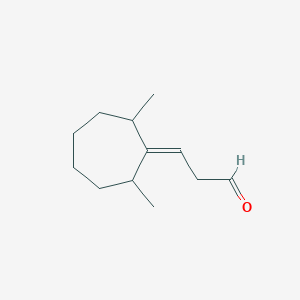
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
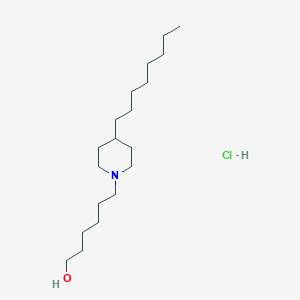
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
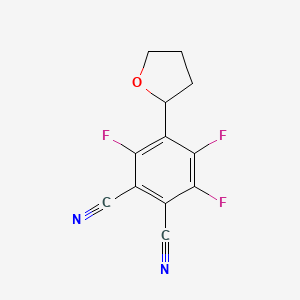

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
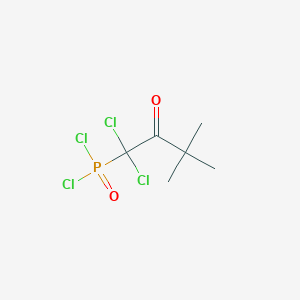
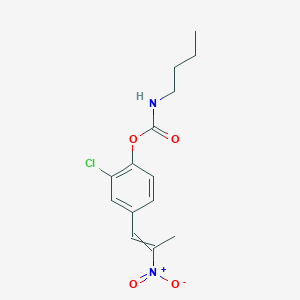
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
